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Compound of Interest

Compound Name: (3R)-3-fluoro-3-methylpyrrolidine

CAS No.: 1637430-83-1

Cat. No.: B2849921

Get Quote

Executive Summary
(3R)-3-fluoro-3-methylpyrrolidine (CAS: 1203795-62-9 for HCl salt generic/analogues)

represents a critical "magic methyl" scaffold in modern drug discovery. The geminal introduction

of a fluorine atom and a methyl group at the 3-position of the pyrrolidine ring creates a unique

stereoelectronic environment. This modification is frequently employed to:

Block Metabolism: Prevent oxidative metabolism at the susceptible 3-position.

Modulate pKa: Lower the basicity of the pyrrolidine nitrogen via the inductive effect of fluorine

(

), improving oral bioavailability.

Restrict Conformation: Lock the pyrrolidine ring into specific puckering modes via the gauche

effect, enhancing binding affinity to target proteins (e.g., kinases, GPCRs).
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Property Data

IUPAC Name (3R)-3-fluoro-3-methylpyrrolidine

Molecular Formula

Molecular Weight
103.14 g/mol (Free Base); 139.60 g/mol (HCl

Salt)

Chirality (3R)-Enantiomer

Appearance
White to off-white solid (HCl salt); Colorless oil

(Free base)

Solubility
Highly soluble in water, methanol, DMSO (HCl

salt)

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The NMR spectra of this molecule are dominated by the presence of the fluorine atom (

, 100% abundance), which causes extensive splitting of both proton and carbon signals.

Representative

F NMR Data
Chemical Shift:

-145.0 to -155.0 ppm (referenced to

).

Pattern: Multiplet (decoupled: Singlet).

Interpretation: The signal typically appears as a complex multiplet due to coupling with the

methyl protons (

) and the ring methylene protons (
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and

).

Representative

H NMR Data (400 MHz,

or

)
Note: Chemical shifts may vary slightly based on salt form and concentration.

Position (ppm) Multiplicity

Coupling
Constants (

in Hz)

Assignment

1.45 – 1.55 Doublet (d) Hz
Methyl group

geminal to F

H-4 2.05 – 2.35 Multiplet

Complex (

,

)

Ring methylene (

to N)

H-2 3.10 – 3.40 Multiplet Hz

Ring methylene (

to N,

to F)

H-5 3.40 – 3.60 Multiplet --
Ring methylene (

to N)

NH > 9.0 Broad --

Amine proton

(visible in DMSO/

)
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Key Diagnostic Feature: The methyl group appears as a distinct doublet rather than a singlet,

solely due to the strong three-bond coupling to the fluorine atom (

Hz).

Representative

C NMR Data (100 MHz)
The carbon spectrum is characterized by doublet splitting for all carbons within 3 bonds of the

fluorine.

Carbon (ppm) Splitting
Coupling (

in Hz)

C-3 ~95.0 – 98.0 Doublet Hz (Quaternary C-F)

C-2 ~55.0 – 58.0 Doublet Hz

C-4 ~35.0 – 38.0 Doublet Hz

~20.0 – 24.0 Doublet Hz

C-5 ~44.0 – 46.0 Doublet/Singlet Hz (Weak coupling)

Mass Spectrometry (MS)
Ionization Mode: ESI (+)

Major Ion:

= 104.1

Fragmentation: Loss of HF (M-20) is a common fragmentation pathway in fluorinated

aliphatic amines, often observed at high collision energies.

Infrared Spectroscopy (FT-IR)
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C-F Stretch: Strong band at 1000–1100

(often obscured by fingerprint region but distinct).

N-H Stretch: Broad band at 3300–3500

(amine salt broadens this significantly).

C-H Stretch: 2800–3000

.

Synthesis & Manufacturing Workflow
The most robust route to (3R)-3-fluoro-3-methylpyrrolidine involves the deoxyfluorination of

the corresponding chiral alcohol. This method preserves the carbon skeleton while installing

the fluorine atom.

Diagram 1: Synthesis Pathway

(3R)-N-Boc-3-hydroxy-
3-methylpyrrolidine

(3R)-N-Boc-3-fluoro-
3-methylpyrrolidine

Fluorination
(Inversion/Retention depends on conditions)

Deoxyfluorination Agent
(DAST or Deoxo-Fluor) (3R)-3-fluoro-3-methyl-

pyrrolidine HCl

Acid Hydrolysis

Deprotection
(HCl/Dioxane or TFA)

Click to download full resolution via product page

Caption: Standard synthetic route via electrophilic fluorination of the tertiary alcohol precursor.

Critical Protocol Notes:
Fluorination Specificity: The reaction of the tertiary alcohol with DAST (Diethylaminosulfur

trifluoride) typically proceeds via an

-like mechanism due to the stability of the tertiary carbocation, or
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depending on the substrate control. However, for 3-methyl-3-hydroxypyrrolidines, retention of
configuration is often difficult to control without neighboring group participation.

Purification: The N-Boc intermediate is lipophilic and easily purified via silica gel

chromatography (Hexane/EtOAc).

Salt Formation: The final HCl salt is hygroscopic. It must be stored under desiccant.

Conformational Analysis (The "Fluorine Effect")
The introduction of fluorine induces a specific ring pucker due to the Gauche Effect. In the

pyrrolidine ring, the C-F bond prefers to be gauche to the N-C bonds to maximize orbital

overlap (

).

Diagram 2: Conformational Equilibrium

C3-Endo Pucker
(Fluorine Pseudo-Axial)

Dynamic Equilibrium
(Solvent Dependent)

C3-Exo Pucker
(Fluorine Pseudo-Equatorial)

Note: 3-Fluoro substitution generally
favors the envelope conformation where

F is pseudo-axial due to stereoelectronics.

Click to download full resolution via product page
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Caption: Stereoelectronic effects drive the preferred ring conformation, influencing biological

binding.

Handling and Stability Protocols
Storage

Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

Hygroscopicity: The HCl salt is highly hygroscopic. Weighing should be performed quickly or

in a glovebox.

Free-Basing Protocol (for use in coupling reactions)
Dissolve the HCl salt in a minimal amount of water.

Add saturated

or

until pH > 12.

Extract exhaustively with DCM or Diethyl Ether (3x).

Dry organic layer over

(do not use

if sensitive).

Concentrate carefully (the free base is volatile). Do not apply high vacuum for extended

periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-Fluoropyrrolidine hydrochloride | C4H9ClFN | CID 21975228 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [(3R)-3-Fluoro-3-methylpyrrolidine: Spectroscopic Profile
& Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2849921/docs#3r-3-fluoro-3-methylpyrrolidine-
spectroscopic-profile-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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